5-Methylthiophene-2-sulfonic acid
Description
5-Methylthiophene-2-sulfonic acid is a sulfonic acid derivative of the thiophene ring system, featuring a methyl group at the 5-position and a sulfonic acid (-SO₃H) group at the 2-position. Sulfonic acid derivatives of thiophene are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their strong acidity, water solubility, and stability .
Properties
IUPAC Name |
5-methylthiophene-2-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3S2/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVHGAVZKGOQHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496436 | |
| Record name | 5-Methylthiophene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73348-45-5 | |
| Record name | 5-Methylthiophene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Functional Group Variations
5-Methylthiophene-2-sulfonyl chloride (CAS 55854-45-0)
- Structure : Sulfonyl chloride (-SO₂Cl) at position 2, methyl at position 5.
- Reactivity : Acts as a precursor for sulfonamides or sulfonic acids.
- Stability : Sulfonyl chlorides are generally moisture-sensitive but can be stored under anhydrous conditions.
- Applications : Used in synthesizing sulfonamide-based pharmaceuticals (e.g., protease inhibitors) .
5-(Methylthio)thiophene-2-carboxylic Acid (CAS MFCD00173742)
- Structure : Carboxylic acid (-COOH) at position 2, methylthio (-SMe) at position 5.
- Properties : Lower acidity compared to sulfonic acids but offers versatility in metal coordination and polymer synthesis.
- Synthesis : Prepared via direct functionalization of the thiophene ring .
5-Chloro-3-sulfothiophene-2-carboxylic Acid
Substituent Position and Thermal Stability
highlights the impact of substituent position on thermal stability. For example:
- Compound 2 (dibenzo[b,d]thiophenium triflate derivative) decomposes at 140°C with 400 J/g energy release.
- Compound 4 (structurally similar but with a different substituent arrangement) decomposes at 120°C with >600 J/g energy release.
This suggests that electron-donating groups (e.g., methyl) at specific positions can stabilize the molecule, delaying decomposition . By analogy, 5-methylthiophene-2-sulfonic acid may exhibit higher thermal stability than analogs with electron-withdrawing groups (e.g., chlorine) or alternative substituent positions.
Data Tables
Table 1: Key Properties of Thiophene Derivatives
| Compound Name | Functional Groups | Thermal Decomposition (°C) | Key Applications |
|---|---|---|---|
| This compound* | -SO₃H (2), -Me (5) | ~140 (inferred) | Pharmaceutical intermediates |
| 5-Methylthiophene-2-sulfonyl chloride | -SO₂Cl (2), -Me (5) | N/A | Sulfonamide synthesis |
| 5-Chloro-3-sulfothiophene-2-carboxylic Acid | -SO₃H (3), -Cl (5), -COOH (2) | >150 | Regulatory reference standards |
| 5-(Methylthio)thiophene-2-carboxylic Acid | -COOH (2), -SMe (5) | N/A | Coordination chemistry, polymers |
*Inferred data based on structural analogs.
Research Findings and Implications
- Substituent Effects : Methyl groups enhance thermal stability, while electron-withdrawing groups (e.g., -Cl) improve acidity but may reduce synthetic yields .
- Functional Group Reactivity : Sulfonyl chlorides offer superior reactivity for nucleophilic substitutions compared to sulfonic acids, making them preferred intermediates .
- Regulatory Compliance : Sulfonic acids like 5-chloro-3-sulfothiophene-2-carboxylic acid meet stringent pharmacopeial standards, underscoring their suitability in drug manufacturing .
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